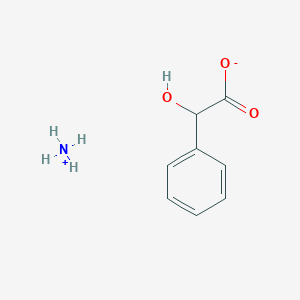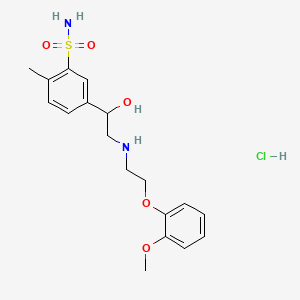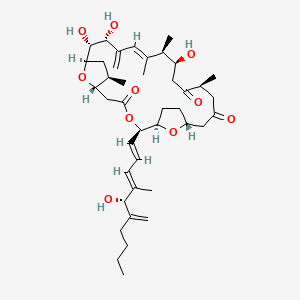
Acetylkidamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kidamycin is an antitumor antibiotic isolated from cultures of Streptomyces phaeoverticillatus var. takatsukiensis. Acetyl kidamycin is an acetyl derivative of kidamycin, proposed to reduce its toxicity. Both compounds exhibit high cytotoxic activity against normal and neoplastic cells, and while weakly active against some microorganisms, they inhibit the multiplication of some transplantable animal tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl kidamycin can be synthesized by acetylating kidamycin. One gram of kidamycin is dissolved in a mixture of 4 ml acetic anhydride and 0.4 ml pyridine. The reaction mixture is allowed to stand for 45 hours at 37°C in a sealed vessel, protected from light. After completion of the reaction, the resulting solution is poured onto pieces of ice and extracted with chloroform at below 5°C, adjusting the pH to 4.5-5.0 with 5% NaOH. The separated chloroform layer is washed successively with 1% NaHCO₃ and water, dried with Na₂SO₄, and evaporated under vacuum to dryness. The residue is further purified by column chromatography, yielding pure acetyl kidamycin as bright yellow needle crystals .
Industrial Production Methods
Industrial production methods for acetyl kidamycin are not well-documented in the available literature. the general approach involves large-scale fermentation of Streptomyces phaeoverticillatus var. takatsukiensis to produce kidamycin, followed by chemical acetylation to obtain acetyl kidamycin.
Chemical Reactions Analysis
Types of Reactions
Acetyl kidamycin undergoes various chemical reactions, including:
Oxidation: Acetyl kidamycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in acetyl kidamycin.
Substitution: Substitution reactions can introduce new functional groups into the acetyl kidamycin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of acetyl kidamycin.
Scientific Research Applications
Acetyl kidamycin has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of anthraquinone derivatives.
Biology: Investigated for its cytotoxic effects on normal and neoplastic cells.
Medicine: Explored as a potential antitumor agent due to its ability to inhibit the multiplication of transplantable animal tumors.
Mechanism of Action
Acetyl kidamycin exerts its effects by binding strongly to DNA, stabilizing residual links between complementary strands. This interaction significantly increases the melting temperature of DNA and decreases its buoyant density. The compound intercalates with the minor groove of DNA via sugar-mediated interactions and directly alkylates guanine in the major groove in a sequence-specific manner .
Comparison with Similar Compounds
Similar Compounds
Kidamycin: The parent compound of acetyl kidamycin, with similar antitumor properties but higher toxicity.
Rubiflavinone: Another member of the pluramycin family with similar biosynthetic pathways.
Photokidamycin: A derivative of kidamycin with selective activity on certain cancer cell lines.
Uniqueness
Acetyl kidamycin is unique due to its reduced toxicity compared to kidamycin, making it a more viable candidate for therapeutic applications. Its strong DNA-binding properties and ability to inhibit tumor growth further distinguish it from other similar compounds .
Properties
CAS No. |
39293-24-8 |
|---|---|
Molecular Formula |
C46H58N2O13 |
Molecular Weight |
847 g/mol |
IUPAC Name |
[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |
InChI Key |
XYJIEMFSVFBJNI-UYPDPXRBSA-N |
SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylkidamycin; Kidamycin, acetyl-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide](/img/structure/B1664914.png)
![trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide](/img/structure/B1664916.png)
![trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1664918.png)
![triethyl-[4-[6-(triethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664919.png)
![trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664920.png)


![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)



